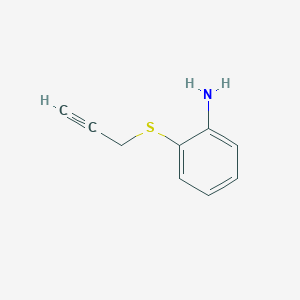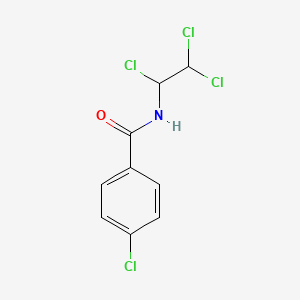
4-(2,6-Di-tert-butylphosphinin-4(1H)-ylidene)cyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,6-Di-tert-butylphosphinin-4(1H)-ylidene)cyclohexa-2,5-dien-1-one is a complex organic compound that features a phosphinine ring and a cyclohexadienone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Di-tert-butylphosphinin-4(1H)-ylidene)cyclohexa-2,5-dien-1-one typically involves multi-step organic reactions. Common starting materials might include tert-butyl-substituted phosphines and cyclohexadienone derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for such compounds would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,6-Di-tert-butylphosphinin-4(1H)-ylidene)cyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form phosphine oxides.
Reduction: Reduction reactions could lead to the formation of phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield phosphine oxides, while reduction could produce phosphine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action for 4-(2,6-Di-tert-butylphosphinin-4(1H)-ylidene)cyclohexa-2,5-dien-1-one would involve its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s effects are mediated through specific pathways, which could include inhibition of enzyme activity, modulation of receptor function, or alteration of protein-protein interactions.
Comparación Con Compuestos Similares
Similar Compounds
Phosphinine derivatives: Compounds with similar phosphinine rings.
Cyclohexadienone derivatives: Compounds with similar cyclohexadienone moieties.
Propiedades
Número CAS |
57604-71-4 |
|---|---|
Fórmula molecular |
C19H25OP |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
4-(2,6-ditert-butylphosphinin-4-yl)phenol |
InChI |
InChI=1S/C19H25OP/c1-18(2,3)16-11-14(12-17(21-16)19(4,5)6)13-7-9-15(20)10-8-13/h7-12,20H,1-6H3 |
Clave InChI |
SBCXKMDPLOBLBU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=P1)C(C)(C)C)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[Bis(carboxymethyl)amino]hexanoic acid](/img/structure/B14612387.png)

![3-{[(1E)-3-Phenyltriaz-1-en-1-yl]methyl}pyridine](/img/structure/B14612400.png)

![2-[1-(Naphthalen-1-yl)ethanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14612414.png)
![2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-nitrophenol)](/img/structure/B14612417.png)


![2-(1,4,7-Trimethylbicyclo[2.2.1]heptan-2-yl)phenol](/img/structure/B14612435.png)



